Loviride

Übersicht

Beschreibung

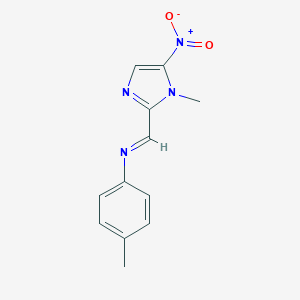

Loviride is an experimental antiviral drug developed by Janssen (now part of Janssen-Cilag) that is active against the Human Immunodeficiency Virus (HIV). It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This compound entered phase III clinical trials in the late 1990s but failed to gain marketing approval due to its poor potency .

Vorbereitungsmethoden

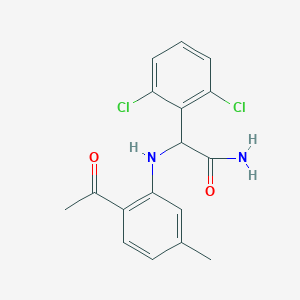

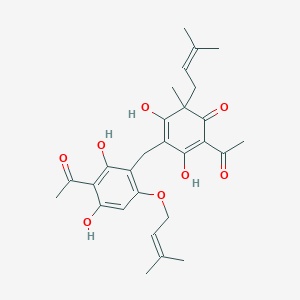

Synthetic Routes and Reaction Conditions: The synthesis of Loviride involves the reaction of 2-acetyl-5-methylphenylamine with 2,6-dichlorobenzoyl chloride under specific conditions to form the desired compound. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction of this compound can occur at the nitro groups, converting them into amines.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at the chloro substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Loviride wurde hauptsächlich auf seine antiviralen Eigenschaften untersucht, insbesondere gegen HIV. Es hemmt die Replikation von HIV-1, HIV-2 und dem simianen Immundefizienzvirus (SIV) in Zellen. Trotz seines Versagens, die Marktzulassung zu erhalten, wurde this compound in verschiedenen klinischen Studien verwendet, um seine Wirksamkeit und sein Sicherheitsprofil zu verstehen. Es wurde auch auf sein Potenzial untersucht, Reverse-Transkriptase-Mutationen zu induzieren, die zu Kreuzklassenresistenz gegenüber anderen NNRTIs wie Efavirenz und Nevirapin führen können .

5. Wirkmechanismus

This compound wirkt als nicht-nukleosidischer Reverse-Transkriptase-Inhibitor. Es bindet direkt an das Reverse-Transkriptase-Enzym von HIV und blockiert seine RNA-abhängige und DNA-abhängige DNA-Polymeraseaktivität. Diese Störung verhindert die Synthese von viraler DNA, wodurch die Replikation des Virus gehemmt wird. Das primäre molekulare Ziel von this compound ist das Reverse-Transkriptase-Enzym, und sein Wirkweg beinhaltet die Hemmung der viralen Replikation .

Ähnliche Verbindungen:

- Efavirenz

- Nevirapin

- Delavirdin

Vergleich: this compound ist wie Efavirenz, Nevirapin und Delavirdin ein nicht-nukleosidischer Reverse-Transkriptase-Inhibitor. Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur, die einen 2-Acetyl-5-methylphenylamin-Rest und 2,6-Dichlorbenzoylchlorid umfasst. Diese Struktur trägt zu seiner spezifischen Bindungsaffinität und seinem Wirkmechanismus bei. Trotz seines Potenzials führte die geringe Wirksamkeit von this compound im Vergleich zu anderen NNRTIs zu seiner Einstellung in der klinischen Entwicklung .

Wirkmechanismus

Loviride functions as a non-nucleoside reverse transcriptase inhibitor. It binds directly to the reverse transcriptase enzyme of HIV, blocking its RNA-dependent and DNA-dependent DNA polymerase activities. This disruption prevents the synthesis of viral DNA, thereby inhibiting the replication of the virus. The primary molecular target of this compound is the reverse transcriptase enzyme, and its action pathway involves the inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

- Efavirenz

- Nevirapine

- Delavirdine

Comparison: Loviride, like efavirenz, nevirapine, and delavirdine, is a non-nucleoside reverse transcriptase inhibitor. this compound’s uniqueness lies in its specific chemical structure, which includes a 2-acetyl-5-methylphenylamine moiety and 2,6-dichlorobenzoyl chloride. This structure contributes to its specific binding affinity and mechanism of action. Despite its potential, this compound’s poor potency compared to other NNRTIs led to its discontinuation in clinical development .

Eigenschaften

IUPAC Name |

2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLEFFCVDQQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869958 | |

| Record name | Loviride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147362-57-0 | |

| Record name | Loviride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147362-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loviride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147362570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loviride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOVIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1R1LZ09H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)

![6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B138975.png)